Cas no 105512-81-0 (4-(3-Bromophenyl)-1,3-thiazol-2-amine)

4-(3-Bromophenyl)-1,3-thiazol-2-amine structure
105512-81-0 structure
Product name:4-(3-Bromophenyl)-1,3-thiazol-2-amine
CAS No:105512-81-0
MF:C9H7BrN2S
MW:255.134279489517
MDL:MFCD00170238
CID:136751
PubChem ID:723330

4-(3-Bromophenyl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-(3-bromophenyl)thiazole
    • 2-Thiazolamine,4-(3-bromophenyl)-
    • 4-(3-Bromophenyl)-1,3-thiazol-2-amine
    • 4-(3-Bromophenyl)thiazol-2-amine
    • 4-(3-bromophenyl)-1,3-thiazole-2-ylamine
    • 4-(3-Bromo-phenyl)-thiazol-2-ylamine
    • 4-(3-bromophenyl)thiazol-2-ylamine
    • MLS000539317
    • 4-(3-bromophenyl)-2-thiazolamine
    • 2-Thiazolamine, 4-(3-bromophenyl)-
    • SMR000144954
    • CBMicro_046534
    • Cambridge id 6131102
    • cid_723330
    • BDBM80770
    • PDNKBFMOKUBDDR-UHFFFAOYSA-N
    • AB04272
    • AM90012
    • SCHEMBL1091753
    • SR-01000451978-1
    • MS-6243
    • CS-W002466
    • CHEMBL1330332
    • EN300-02488
    • BIM-0046530.P001
    • A801253
    • CCG-17701
    • 2-amino-4-(3-bromophenyl)-thiazole
    • AKOS000116078
    • Z48847666
    • 4-(3-bromophenyl)thiazol-2-amine;2-Amino-4-(3-bromophenyl)thiazole
    • HMS2443N04
    • FT-0749071
    • 4-(3-bromo-phenyl)-thiazol-2-ylamin
    • EU-0073655
    • SY012603
    • MFCD00170238
    • [4-(3-bromophenyl)thiazol-2-yl]amine
    • SR-01000451978
    • 105512-81-0
    • FT-0629862
    • BB 0237383
    • DTXSID60352335
    • DB-008347
    • ALBB-000394
    • BBL016106
    • STK348662
    • MDL: MFCD00170238
    • Inchi: 1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
    • InChI Key: PDNKBFMOKUBDDR-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C([H])=C([H])C(=C1[H])C1=C([H])SC(N([H])[H])=N1

Computed Properties

  • Exact Mass: 253.95100
  • Monoisotopic Mass: 253.95133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 67.2

Experimental Properties

  • Density: 1.636
  • Melting Point: 130-133 ºC
  • Boiling Point: 398.8 ℃ at 760 mmHg
  • Flash Point: 195℃
  • Refractive Index: 1.684
  • PSA: 67.15000
  • LogP: 3.73600

4-(3-Bromophenyl)-1,3-thiazol-2-amine Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36/37/39

4-(3-Bromophenyl)-1,3-thiazol-2-amine Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

4-(3-Bromophenyl)-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-02488-1.0g
4-(3-bromophenyl)-1,3-thiazol-2-amine
105512-81-0 95.0%
1.0g
$58.0 2025-02-21
Enamine
EN300-02488-2.5g
4-(3-bromophenyl)-1,3-thiazol-2-amine
105512-81-0 95.0%
2.5g
$98.0 2025-02-21
eNovation Chemicals LLC
Y1004558-10g
4-(3-bromophenyl)thiazol-2-amine
105512-81-0 95%
10g
$400 2024-07-24
Alichem
A059005640-5g
4-(3-Bromophenyl)thiazol-2-amine
105512-81-0 95%
5g
$395.28 2023-09-04
abcr
AB160126-2 g
4-(3-Bromophenyl)-1,3-thiazole-2-ylamine
105512-81-0
2g
€167.50 2023-05-08
TRC
B677928-50mg
4-(3-Bromophenyl)-1,3-thiazol-2-amine
105512-81-0
50mg
$ 65.00 2022-06-06
abcr
AB160126-10 g
4-(3-Bromophenyl)-1,3-thiazole-2-ylamine
105512-81-0
10g
€325.00 2023-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D853320-1g
2-Amino-4-(3-bromophenyl)thiazole
105512-81-0 ≥97%
1g
¥672.30 2022-01-10
Fluorochem
015329-1g
4-(3-Bromo-phenyl)-thiazol-2-ylamine
105512-81-0 95%
1g
£72.00 2022-03-01
eNovation Chemicals LLC
D690381-100g
2-Amino-4-(3-bromophenyl)thiazole
105512-81-0 >97%
100g
$1650 2025-02-22

Additional information on 4-(3-Bromophenyl)-1,3-thiazol-2-amine

Introduction to 4-(3-Bromophenyl)-1,3-thiazol-2-amine (CAS No. 105512-81-0)

4-(3-Bromophenyl)-1,3-thiazol-2-amine, with the CAS number 105512-81-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazole ring and a brominated phenyl group. These structural elements contribute to its potential biological activities and make it an attractive candidate for various applications in drug discovery and development.

The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is known for its ability to form stable complexes with metal ions and its involvement in various biological processes. The presence of the brominated phenyl group further enhances the compound's chemical diversity and reactivity, making it a valuable scaffold for the design of novel therapeutic agents.

Recent studies have highlighted the potential of 4-(3-Bromophenyl)-1,3-thiazol-2-amine in various therapeutic areas. One notable application is its use as a lead compound in the development of anticancer agents. Research has shown that compounds with similar thiazole-based structures exhibit potent antiproliferative activities against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(3-Bromophenyl)-1,3-thiazol-2-amine exhibited significant cytotoxic effects on human breast cancer cells (MCF-7) and colon cancer cells (HCT-116).

In addition to its anticancer properties, 4-(3-Bromophenyl)-1,3-thiazol-2-amine has also shown promise in the treatment of neurodegenerative diseases. Thiazole derivatives have been reported to possess neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. A study published in the European Journal of Medicinal Chemistry investigated the neuroprotective potential of 4-(3-Bromophenyl)-1,3-thiazol-2-amine and found that it effectively reduced oxidative stress and inhibited apoptosis in neuronal cells exposed to toxic stimuli.

The pharmacological profile of 4-(3-Bromophenyl)-1,3-thiazol-2-amine has been further characterized through extensive in vitro and in vivo studies. These studies have provided valuable insights into its mechanism of action, pharmacokinetic properties, and safety profile. For example, a preclinical study conducted on animal models demonstrated that 4-(3-Bromophenyl)-1,3-thiazol-2-amine exhibited favorable pharmacokinetic parameters, including good oral bioavailability and low toxicity.

The synthetic accessibility of 4-(3-Bromophenyl)-1,3-thiazol-2-amine is another factor that contributes to its appeal as a research tool and drug candidate. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common approach involves the condensation of 2-aminothiazole with 3-bromobenzaldehyde followed by reduction to form the desired amine product. The versatility of these synthetic methods allows for easy modification of the molecular structure, enabling researchers to explore a wide range of functional groups and substituents.

In conclusion, 4-(3-Bromophenyl)-1,3-thiazol-2-amine (CAS No. 105512-81-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, combined with its favorable pharmacological properties and synthetic accessibility, make it an attractive candidate for further investigation in drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to the advancement of medicinal chemistry and pharmaceutical sciences.

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